(E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone
Overview
Description
(E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone is an organic compound characterized by a cyclopentanone ring substituted with a 4-chlorophenyl group and a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone typically involves the reaction of 4-chlorobenzaldehyde with 2,2-dimethylcyclopentanone under basic conditions. The reaction proceeds via an aldol condensation mechanism, where the enolate ion of 2,2-dimethylcyclopentanone attacks the carbonyl carbon of 4-chlorobenzaldehyde, followed by dehydration to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
(E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with cellular signaling pathways, resulting in antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorophenyl)(4-hydroxyphenyl)methanone
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Phenyl-4-[(E)-(4-chlorophenyl)methylene]-2-oxazolin-5-one
Uniqueness
(E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone is unique due to its specific structural features, such as the presence of a cyclopentanone ring and a methylene bridge.
Properties
IUPAC Name |
5-[(4-chlorophenyl)methylidene]-2,2-dimethylcyclopentan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClO/c1-14(2)8-7-11(13(14)16)9-10-3-5-12(15)6-4-10/h3-6,9H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZKFHRKOKWCKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=CC2=CC=C(C=C2)Cl)C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40697716 | |
Record name | 5-[(4-Chlorophenyl)methylidene]-2,2-dimethylcyclopentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40697716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131984-21-9, 164058-20-2 | |
Record name | 5-[(4-Chlorophenyl)methylidene]-2,2-dimethylcyclopentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40697716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-5[(4-chlorophenyl)methylene]-2,2-dimethylcyclopentanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.003 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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